![molecular formula C21H15FO4 B3698480 3-[(2-fluorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B3698480.png)
3-[(2-fluorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one
Overview
Description
3-[(2-fluorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one: is a synthetic organic compound belonging to the class of benzopyran derivatives This compound is characterized by the presence of a fluorobenzyl group, a methoxy group, and a benzo[c]chromen-6-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-fluorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one typically involves multiple steps:
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Starting Materials: : The synthesis begins with commercially available starting materials such as 2-fluorobenzyl alcohol, 8-methoxy-6H-benzo[c]chromen-6-one, and appropriate reagents for the formation of ether bonds.
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Etherification Reaction: : The key step involves the etherification of 2-fluorobenzyl alcohol with 8-methoxy-6H-benzo[c]chromen-6-one. This reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF) under reflux conditions.
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Purification: : The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and employing efficient purification methods to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
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Reduction: : Reduction reactions can target the carbonyl group in the benzo[c]chromen-6-one core, potentially converting it to an alcohol.
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Substitution: : The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-[(2-fluorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for investigating enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Research may focus on its anti-inflammatory, anticancer, or antimicrobial activities, leveraging its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, pharmaceuticals, and agrochemicals. Its chemical stability and reactivity make it suitable for various applications, including the synthesis of functionalized polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-[(2-fluorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s fluorobenzyl and methoxy groups play crucial roles in its binding affinity and specificity.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It may bind to specific receptors, modulating signal transduction pathways.
Proteins: Interaction with proteins can lead to changes in cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-fluorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one
- 3-[(2-chlorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one
- 3-[(4-methylbenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one
Uniqueness
3-[(2-fluorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one is unique due to the specific positioning of the fluorobenzyl group, which influences its chemical reactivity and biological activity
Properties
IUPAC Name |
3-[(2-fluorophenyl)methoxy]-8-methoxybenzo[c]chromen-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FO4/c1-24-14-6-8-16-17-9-7-15(11-20(17)26-21(23)18(16)10-14)25-12-13-4-2-3-5-19(13)22/h2-11H,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKFHNPKURANPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OCC4=CC=CC=C4F)OC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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